17-Hydroxylupanine hydrochloride
Description
17-Hydroxylupanine hydrochloride is a quinolizidine alkaloid derivative, structurally characterized by a hydroxyl group at the C17 position of the lupanine backbone. It was first synthesized from lupanine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and characterized via NMR spectroscopy, which confirmed the equatorial orientation of the hydroxyl group and the boat conformation of ring C . The compound forms a stable perchlorate salt upon treatment with HClO₄, exhibiting conformational equilibrium between rings A and D while maintaining rigidity in rings B and C . Its biosynthesis involves the enzymatic hydroxylation of lupanine by Psp-LUP, a key step in the degradation pathway of fused heterocyclic alkaloids .
Properties
CAS No. |
6810-18-0 |
|---|---|
Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
16-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-5-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c18-11-4-5-14-12-7-10(8-16(14)9-11)13-3-1-2-6-17(13)15(12)19;/h10,12-15,19H,1-9H2;1H |
InChI Key |
NWHBDKYUAPOCTM-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C3CC(C2O)C4CCC(=O)CN4C3.Cl |
Canonical SMILES |
C1CCN2C(C1)C3CC(C2O)C4CCC(=O)CN4C3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupanine, 17-hydroxy-, monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Lupanine
Sparteine Derivatives
- Example : 17-Hydroxyspartein-3-one hydrochloride (CAS 18383-44-3) .
- Comparison: Shares the quinolizidine core but differs in oxidation states and ring substitution patterns, leading to distinct physicochemical properties.
Pharmacologically Relevant Hydrochloride Salts
Ticlopidine Hydrochloride
Doxepin Hydrochloride
- Structural Feature : Contains (E)/(Z)-isomer mixtures, requiring stringent chromatographic separation .
- Contrast : Unlike 17-hydroxylupanine hydrochloride, doxepin’s therapeutic use (antidepressant) necessitates rigorous impurity profiling, highlighting differences in quality control requirements .
Physicochemical Properties and Analytical Methods
Analytical Techniques
| Compound | Primary Method | Key Findings |
|---|---|---|
| 17-Hydroxylupanine HCl | NMR (structural elucidation) | Rigid rings B/C, dynamic A/D |
| Amitriptyline HCl | RP-HPLC (accuracy: 98–102%) | Validated for pharmaceutical use |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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